molecular formula C21H19N3O4S2 B2418637 2,4-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 912625-42-4

2,4-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2418637
CAS No.: 912625-42-4
M. Wt: 441.52
InChI Key: QADPIGCHPPLMJM-UHFFFAOYSA-N
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Description

The compound “2,4-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a derivative of thiazole . Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .


Molecular Structure Analysis

The molecular structure of thiazole derivatives, including this compound, is characterized by a five-membered ring containing sulfur and nitrogen . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms . Substituents at positions 2 and 4 may alter the orientation types and shield the nucleophilicity of nitrogen .

Scientific Research Applications

Biochemical Evaluation

  • Inhibitors of Kynurenine 3-Hydroxylase : Compounds related to 2,4-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide were studied for their inhibitory effects on kynurenine 3-hydroxylase. These compounds showed high affinity and effectiveness as inhibitors, which could be vital for investigating the pathophysiological role of the kynurenine pathway in neuronal injury (Röver et al., 1997).

Photodynamic Therapy Applications

  • Zinc Phthalocyanine Derivatives : A derivative of this compound was used in synthesizing new zinc phthalocyanine compounds. These compounds demonstrated potential for use in photodynamic therapy, particularly in cancer treatment, due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).

Anticonvulsant Activities

  • Anticonvulsant Agents : Derivatives of this compound were synthesized and evaluated for their anticonvulsant activity. Some of these compounds showed significant protective effects against convulsions (Farag et al., 2012).

Tautomeric Studies

  • Tautomerism Analysis : The tautomeric forms of a derivative of this compound were analyzed, revealing insights into its intramolecular hydrogen bonding and molecular structure, which is vital for understanding its chemical behavior (Beuchet et al., 1999).

Future Directions

Thiazole derivatives, including this compound, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . Future research could focus on synthesizing various scaffolds of thiazole for screening different pharmacological activities .

Properties

IUPAC Name

2,4-dimethoxy-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S2/c1-13-6-7-14(20-23-16-5-4-10-22-21(16)29-20)11-17(13)24-30(25,26)19-9-8-15(27-2)12-18(19)28-3/h4-12,24H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADPIGCHPPLMJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=C(C=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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